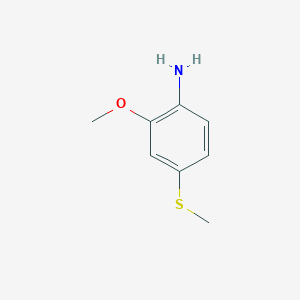

![molecular formula C9H12ClNS B2445649 2-[(4-Chlorobenzyl)thio]ethanamine CAS No. 60116-21-4](/img/structure/B2445649.png)

2-[(4-Chlorobenzyl)thio]ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

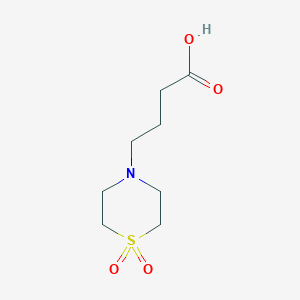

“2-[(4-Chlorobenzyl)thio]ethanamine” is a chemical compound with the molecular formula C9H12ClNS . It has an average mass of 201.716 Da and a monoisotopic mass of 201.037903 Da . It is used in scientific research as a versatile building block in organic synthesis.

Molecular Structure Analysis

The molecular structure of “2-[(4-Chlorobenzyl)thio]ethanamine” consists of a benzyl group (a benzene ring attached to a CH2 group), a sulfur atom, and an ethanamine group (a two-carbon chain with an amine group at the end). The sulfur atom forms a bridge between the benzyl and ethanamine groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Chlorobenzyl)thio]ethanamine” are not fully detailed in the search results. It is known to have a molecular weight of 201.716 .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Synthesis of Biologically Active Compounds : 2-[(4-Chlorobenzyl)thio]ethanamine has been used in the synthesis of various biologically active compounds. For instance, it has been employed in the synthesis of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin, a medication used for benign prostatic hyperplasia. This synthesis route is noted for its convenience and economy (Luo, Chen, Zhang, & Huang, 2008).

Development of Novel Biocides : As a multifunctional biocide, derivatives of 2-[(4-Chlorobenzyl)thio]ethanamine, such as 2-(Decyithio)Ethanamine Hydrochloride, have been used in recirculating cooling water systems, demonstrating broad-spectrum activity against bacteria, fungi, and algae, along with biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

Synthesis of Nonbenzenoid Analogs of Biogenic Amine : It's also involved in the creation of nonbenzenoid analogs of biologically active amines, as seen in the synthesis of 2-(4-azulenyl)ethanamine derivatives. These compounds have been studied for their potential effects on enzyme activity, such as inhibition of cyclic AMP-phosphodiesterase (Kurokawa, 1983).

Optical Detection of Mercury : A macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine has been developed for the selective optical detection of mercury ions. This compound exhibits both fluorescence quenching and a chromogenic change upon binding with Hg2+, demonstrating its potential in environmental monitoring applications (Wanichacheva, Siriprumpoonthum, Kamkaew, & Grudpan, 2009).

Chemical Research and Analysis

- Role in Analytical Chemistry : Derivatives of 2-[(4-Chlorobenzyl)thio]ethanamine, such as 2CC-NBOMe, have been the subject of analytical studies, particularly in the detection and quantification in biological samples, demonstrating its relevance in forensic and toxicological investigations (Poklis, Charles, Wolf, & Poklis, 2013).

Safety and Hazards

While specific safety and hazard information for “2-[(4-Chlorobenzyl)thio]ethanamine” is not provided in the search results, general precautions for handling chemicals should be followed. These include avoiding direct contact, inhalation, and ingestion, and using appropriate personal protective equipment .

properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNS/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4H,5-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZOGIGEHJMWPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSCCN)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorobenzyl)thio]ethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetohydrazide](/img/structure/B2445571.png)

![6-chloro-3-[3-(diethylamino)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2445572.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide](/img/structure/B2445575.png)

![N-ethyl-2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2445579.png)

![2-isopropyl-4-(2-oxo-2-(p-tolyl)ethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2445580.png)

![Ethyl 3-[3-(trifluoromethyl)phenyl]-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate](/img/structure/B2445581.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2445585.png)

![2-Chloro-1-(4,4-dioxo-2,3,6,7,9,9a-hexahydro-[1,4]oxazino[4,3-b][1,2,4]thiadiazin-1-yl)ethanone](/img/structure/B2445587.png)